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Compound of Interest

Compound Name: GB110

Cat. No.: B15570142 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available preclinical data for the research

compound GB110. Comprehensive safety and toxicity data as typically found in a full

investigational new drug (IND) enabling package are not available in the public domain. The

information herein is intended for research and informational purposes only.

Introduction
GB110 is a potent, non-peptidic small molecule agonist of Protease-Activated Receptor 2

(PAR2), a G protein-coupled receptor involved in a variety of physiological and pathological

processes, including inflammation, pain, and cancer.[1] Developed as a research tool, GB110
has been instrumental in elucidating the in vitro and in vivo functions of PAR2. This guide

provides a technical overview of its known pharmacological profile.

Pharmacodynamics
Mechanism of Action
GB110 functions as a selective agonist for PAR2.[1] PAR2 is activated physiologically by the

proteolytic cleavage of its N-terminal domain by serine proteases like trypsin and mast cell

tryptase. This cleavage unmasks a tethered ligand sequence (SLIGKV-NH2 in humans) that

binds to the extracellular loop 2 of the receptor, initiating intracellular signaling cascades.

GB110 mimics the action of the tethered ligand, directly binding to and activating PAR2 to elicit

downstream cellular responses.[1]
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In Vitro Activity
GB110 has been demonstrated to be a potent activator of PAR2 across various human cell

lines, inducing intracellular calcium (iCa2+) mobilization. Its potency is comparable to the well-

characterized peptide agonist 2-furoyl-LIGRLO-NH2.[1]

Table 1: In Vitro Potency of GB110 in Human Cell Lines[1]

Cell Line Assay Endpoint GB110 EC50 (nM)

HT29 (Colon

Carcinoma)

Intracellular Ca2+

Mobilization
Calcium Flux 240 ± 20

A549 (Lung

Carcinoma)

Intracellular Ca2+

Mobilization
Calcium Flux

Data not quantified in

source

Panc-1 (Pancreatic

Carcinoma)

Intracellular Ca2+

Mobilization
Calcium Flux

Data not quantified in

source

MKN1 (Gastric

Adenocarcinoma)

Intracellular Ca2+

Mobilization
Calcium Flux

Data not quantified in

source

MKN45 (Gastric

Carcinoma)

Intracellular Ca2+

Mobilization
Calcium Flux

Data not quantified in

source

MDA-MB-231 (Breast

Adenocarcinoma)

Intracellular Ca2+

Mobilization
Calcium Flux

Data not quantified in

source

HUVEC (Human

Umbilical Vein

Endothelial Cells)

Intracellular Ca2+

Mobilization
Calcium Flux

Data not quantified in

source

EC50 values represent the concentration of agonist that produces 50% of the maximal

response.

Signaling Pathways
Activation of PAR2 by GB110 leads to the engagement of multiple intracellular signaling

pathways. The primary pathway initiated is the Gαq/11-mediated activation of phospholipase C

(PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol
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(DAG). IP3 triggers the release of calcium from intracellular stores, a response readily

measured in vitro.

Plasma Membrane

Cytosol

GB110 PAR2
activates

Gαq/11
activates

PLC
activates

IP3produces

DAG

Intracellular
Ca2+ Release

triggers

Click to download full resolution via product page

Figure 1: Simplified PAR2 signaling pathway activated by GB110.

In Vivo Pharmacology
The primary in vivo characterization of GB110 comes from a rat paw edema model, an

established assay for assessing pro-inflammatory responses.

Rat Paw Edema Model
Intraplantar injection of GB110 into the hind paw of rats induces an acute inflammatory

response characterized by paw swelling (edema). This effect is dose-dependent and

demonstrates the pro-inflammatory potential of PAR2 activation in vivo.[1]

Table 2: In Vivo Activity of GB110 in a Rat Paw Edema Model[1]

Agonist Dose (nmol per paw)
Paw Swelling (% increase
over vehicle)

GB110 10 ~15%

30 ~30%

100 ~45%
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Experimental Protocol: Rat Paw Edema
The following protocol is a summary of the methodology described by Suen et al. (2012).[1]

Animals: Male Wistar rats (200-250 g) are used.

Acclimatization: Animals are housed under standard laboratory conditions with a 12-hour

light/dark cycle and access to food and water ad libitum for at least one week prior to

experimentation.

Procedure:

Baseline Measurement: The volume of the right hind paw is measured using a

plethysmometer.

Administration: A 50 µL solution of GB110 in sterile saline is injected into the plantar surface

of the right hind paw. A control group receives an injection of vehicle (sterile saline) only.

Post-injection Measurements: Paw volume is measured at various time points post-injection

(e.g., 30, 60, 90, 120, 180, and 240 minutes).

Data Analysis: The increase in paw volume is calculated as a percentage change from the

baseline measurement.
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Figure 2: Experimental workflow for the rat paw edema model.

Safety and Toxicity Profile
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There is a notable lack of publicly available data regarding the comprehensive safety and

toxicity profile of GB110. Standard preclinical toxicology studies, such as acute toxicity (e.g.,

LD50), repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity studies,

have not been published in the peer-reviewed literature.

Safety Pharmacology
No formal safety pharmacology studies investigating the effects of GB110 on the central

nervous, cardiovascular, and respiratory systems have been reported.

Toxicology
As a research compound primarily used for in vitro and acute in vivo pharmacological studies,

extensive toxicological evaluation of GB110 has likely not been conducted or, if it has, the data

has not been made public. Therefore, no quantitative data on the toxicological profile of GB110
can be presented.

Conclusion
GB110 is a valuable research tool for investigating the physiological and pathophysiological

roles of PAR2. It is a potent and selective non-peptidic agonist that has been shown to activate

PAR2 in vitro and elicit a pro-inflammatory response in vivo. However, a comprehensive

understanding of its safety and toxicity profile is lacking in the public domain. Researchers and

drug development professionals should exercise appropriate caution when handling and

interpreting data related to GB110, recognizing that its use has been primarily in exploratory

research settings. Further studies would be required to establish a complete safety profile

suitable for supporting any potential therapeutic development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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